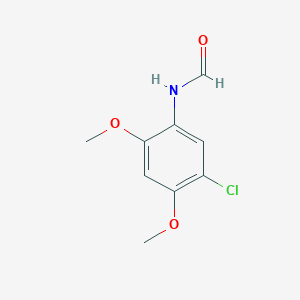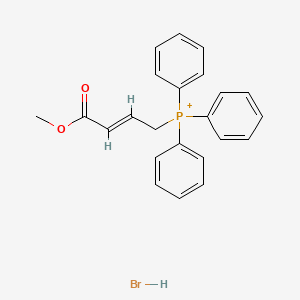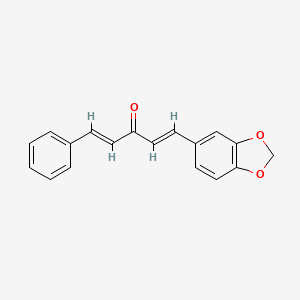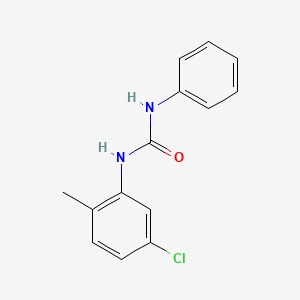
1-Heptanol, 2-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptanol, 2-(phenylmethylene)- is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a heptanol backbone with a phenylmethylene group attached to the second carbon atom. This compound is known for its applications in various industrial and scientific fields, including the manufacturing of perfumes, flavors, and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-Heptanol, 2-(phenylmethylene)- can be achieved through several methods. One common synthetic route involves the reduction of α-amyl cinnamaldehyde using aluminum isopropoxide . This method is preferred due to its efficiency and the high yield of the desired product. Industrial production methods may vary, but they typically involve similar reduction reactions under controlled conditions to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
1-Heptanol, 2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Heptanol, 2-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it to study the effects of alcohols on biological systems.
Industry: The compound is used in the production of perfumes and flavors, owing to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Heptanol, 2-(phenylmethylene)- involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also act as a solvent, facilitating the dissolution of other substances and enhancing their reactivity.
Comparación Con Compuestos Similares
1-Heptanol, 2-(phenylmethylene)- can be compared with other similar compounds such as:
Cinnamyl alcohol: Both compounds have a phenylmethylene group, but cinnamyl alcohol has a different carbon chain length.
Amyl cinnamic acetate: This compound is an ester derivative of 1-Heptanol, 2-(phenylmethylene)- and is used in similar applications.
The uniqueness of 1-Heptanol, 2-(phenylmethylene)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Propiedades
Número CAS |
184900-07-0 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(2E)-2-benzylideneheptan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+ |
Clave InChI |
LIPHCKNQPJXUQF-SDNWHVSQSA-N |
SMILES isomérico |
CCCCC/C(=C\C1=CC=CC=C1)/CO |
SMILES canónico |
CCCCCC(=CC1=CC=CC=C1)CO |
Densidad |
0.954-0.962 |
Descripción física |
Colourless to slightly yellow liquid, light floral note |
Solubilidad |
insoluble in water miscible (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



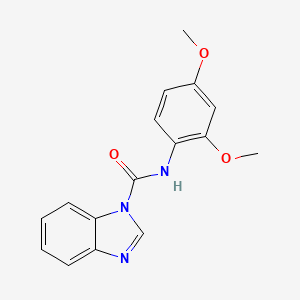


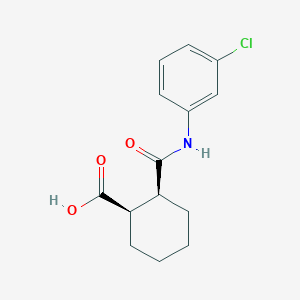
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
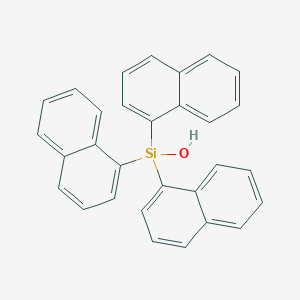
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

